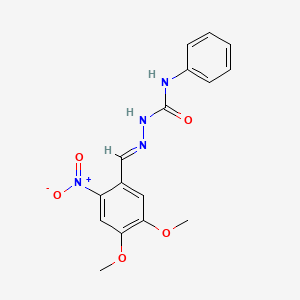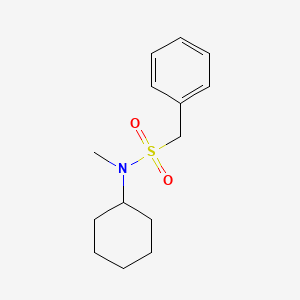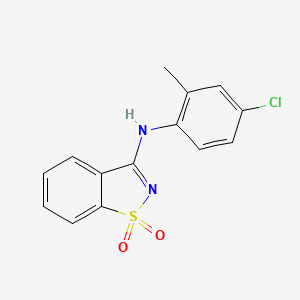![molecular formula C14H13N3O B5601817 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5601817.png)
2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to "2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one" involves the reaction of dimethyl-pyrazole derivatives with indane-1,3-dione in the presence of pyridine in ethanol, leading to high yields and confirming the structure through spectral analysis (Asiri & Khan, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing the crystal system, space group, and unit cell parameters. These analyses provide insights into the molecular conformation and structural characteristics of the compounds (Hayvalı et al., 2010).
Chemical Reactions and Properties
Reactivity studies indicate that the compound participates in various chemical reactions, including palladium-catalysed oxidative carbonylation, highlighting its reactive nature and potential for further chemical modifications (Bacchi et al., 2004).
Physical Properties Analysis
The physical properties, including the crystallization behavior and solubility, can be inferred from related compounds. For example, studies on similar structures have examined their crystallization in different space groups and solvent interactions (Fun et al., 2012).
Chemical Properties Analysis
Investigations into the chemical properties of closely related compounds, such as their luminescent properties and theoretical studies, offer insights into electronic structures, optimised geometrical parameters, and potential applications in materials science (Tang et al., 2014).
科学的研究の応用
Catalysis and Synthesis
- Catalytic Applications : A study demonstrated the use of active methylene compounds in the catalyzed synthesis of tetrahydrobenzo[b]pyrans, highlighting the catalyst's remarkable reactivity and reusability (Mohammadi, Asghariganjeh, & Hadadzahmatkesh, 2017). This indicates potential for the chemical compound in facilitating efficient and sustainable chemical reactions.
Antioxidant, Antitumor, and Antimicrobial Activities
- Biological Activities : Research exploring the reactivity of similar pyrazolopyridine derivatives revealed significant antioxidant, antitumor, and antimicrobial activities, suggesting a potential role in the development of new therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Corrosion Inhibition
- Corrosion Inhibition : An investigation into bipyrazolic derivatives, including compounds structurally related to "2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one," demonstrated their efficacy as corrosion inhibitors for steel in acidic environments. This showcases the compound's utility in industrial applications where corrosion resistance is crucial (Missoum et al., 2013).
Synthesis of N-Confused Porphyrin Derivatives
- Porphyrin Derivatives : The synthesis of N-confused porphyrin derivatives with substituted positions was achieved through reactions involving active methylene compounds, presenting avenues for creating novel porphyrin-based materials with potential applications in photodynamic therapy and molecular electronics (Li et al., 2011).
Metal Complex Catalysis
- Metal Complexes and Catalysis : Studies on metal complexes with pyrazole ligands have shed light on their application as catalysts in ethylene oligomerization reactions, pointing towards their significance in the industrial synthesis of polymers and chemicals (Nyamato, Ojwach, & Akerman, 2014).
特性
IUPAC Name |
(2Z)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-1H-indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-10(8-17(2)16-9)7-13-14(18)11-5-3-4-6-12(11)15-13/h3-8,15H,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUKCLUSJCWNPJ-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)C3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C\2/C(=O)C3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5601735.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5601739.png)

![1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5601758.png)
![1-{[2-(2-furyl)pyrimidin-5-yl]methyl}-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid](/img/structure/B5601762.png)
![N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5601781.png)

![2-(isobutylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5601808.png)
![N-methyl-N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5601811.png)

![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5601828.png)
![5-{(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-ethyl-1,2,4-oxadiazole](/img/structure/B5601847.png)
![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)